

A Comparative Analysis of the Therapeutic Index: GSK2110183 (Afuresertib) vs. its Analog, Uprosertib

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK2110183 analog 1
hydrochloride

Cat. No.: B605217

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic index of the parent compound GSK2110183 (afuresertib) and its close structural analog, GSK2141795 (uprosertib). Both are potent, orally bioavailable inhibitors of the serine/threonine kinase Akt (Protein Kinase B), a critical node in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.^{[1][2]} This analysis is based on publicly available preclinical and clinical data.

Note on "Analog 1": The specific designation "GSK2110183 analog 1" is not formally recognized in the reviewed literature. This comparison utilizes GSK2141795 (uprosertib) as the analog, given its structural similarity and parallel development as an Akt inhibitor.^[3]

Executive Summary

Both afuresertib and uprosertib are potent pan-Akt inhibitors with distinct biochemical profiles and varied clinical tolerability.^[4] Uprosertib exhibits slightly greater potency against Akt isoforms in biochemical assays. However, clinical data suggests a potentially narrower therapeutic window for uprosertib, with dose-limiting toxicities observed at lower dose equivalents compared to afuresertib.^{[3][5]} This guide will delve into the experimental data supporting these observations.

Data Presentation

Table 1: Comparative Biochemical Potency

Compound	Target	Ki (nM)
GSK2110183 (Afuresertib)	Akt1	0.08
Akt2	2	
Akt3	2.6	
GSK2141795 (Uprosertib)	Akt1	0.066
Akt2	1.4	
Akt3	1.5	

Data sourced from a 2014 study characterizing both inhibitors.[4]

Table 2: Comparative Clinical Safety Profile (Phase I Monotherapy)

Compound	Maximum Tolerated Dose (MTD)	Common Treatment-Related Adverse Events (>10%)	Dose-Limiting Toxicities (DLTs)
GSK2110183 (Afuresertib)	125 mg/day	Nausea (23.3%), Diarrhea (20.5%), Dyspepsia (19.2%), Fatigue (16.4%), GERD (15.1%), Anorexia (13.7%)	Grade 3 Liver Function Abnormalities (at 150 mg/day)
GSK2141795 (Uprosertib)	75 mg daily	Diarrhea, Rash	Diarrhea

Data for Afuresertib from a Phase I study in advanced hematologic malignancies.[5] Data for Uprosertib from a Phase I first-in-human study.[6]

Experimental Protocols

In Vitro Akt Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against Akt isoforms.

Methodology:

- **Reagents and Materials:** Recombinant human Akt1, Akt2, and Akt3 enzymes; ATP; substrate peptide (e.g., GSK3 α); kinase assay buffer; 96-well plates; test compounds (GSK2110183 and GSK2141795); radioactive [γ -³²P]ATP or fluorescent-labeled ATP analog; phosphocellulose filter mats or fluorescence plate reader.
- **Procedure:** a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and kinase assay buffer. c. Add the diluted test compounds to the wells. d. Initiate the kinase reaction by adding ATP (spiked with [γ -³²P]ATP if using a radiometric assay). e. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). f. Terminate the reaction by adding a stop solution (e.g., EDTA). g. For radiometric assay: Spot the reaction mixture onto phosphocellulose filter mats. Wash the mats extensively to remove unincorporated [γ -³²P]ATP. Measure the incorporated radioactivity using a scintillation counter. h. For fluorescent assay: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
- **Data Analysis:** Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

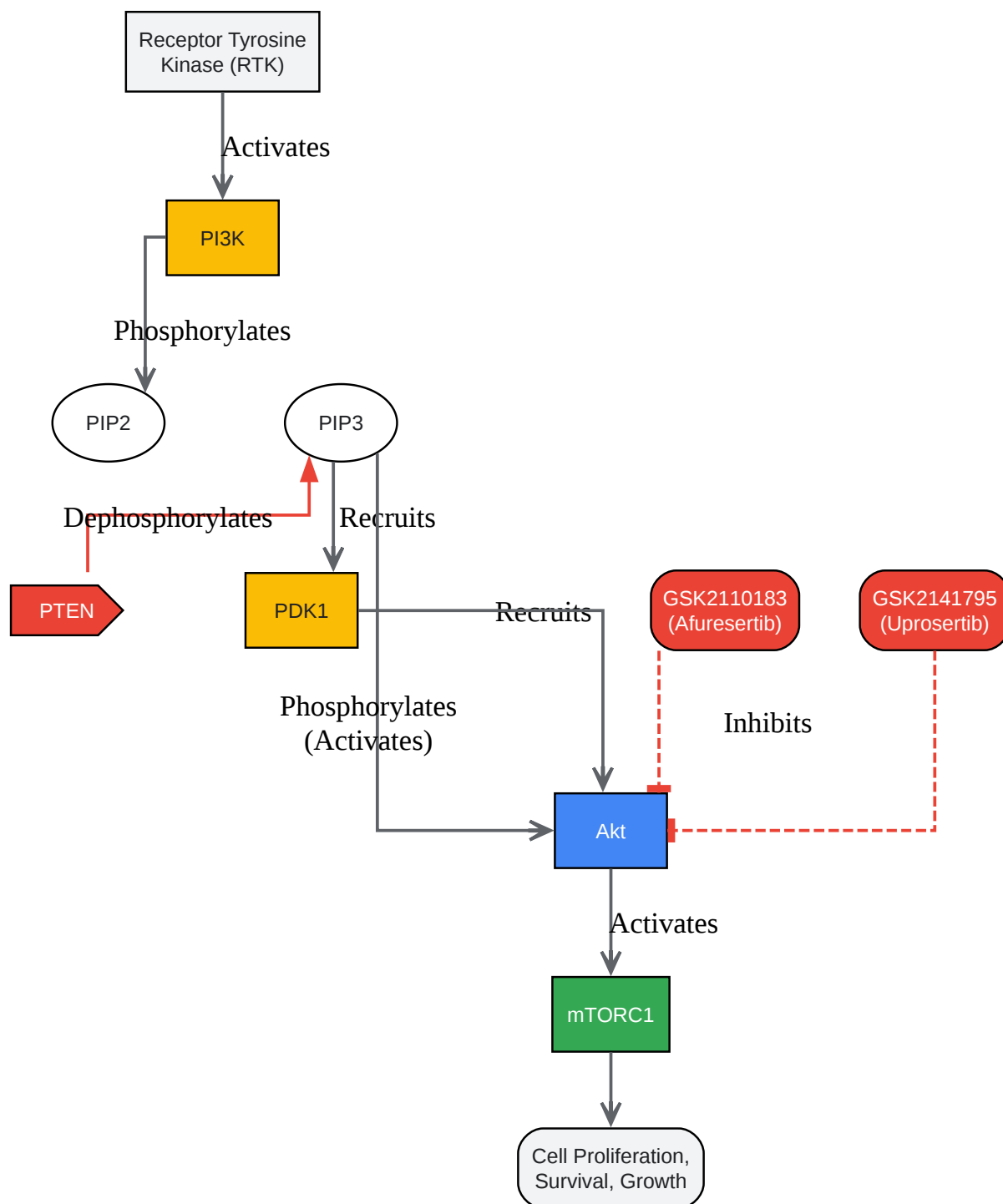
Methodology:

- **Reagents and Materials:** Cancer cell lines (e.g., MCF-7, PC-3); cell culture medium; fetal bovine serum (FBS); 96-well cell culture plates; test compounds; MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution; solubilization solution (e.g., DMSO or acidified isopropanol); multi-well spectrophotometer.

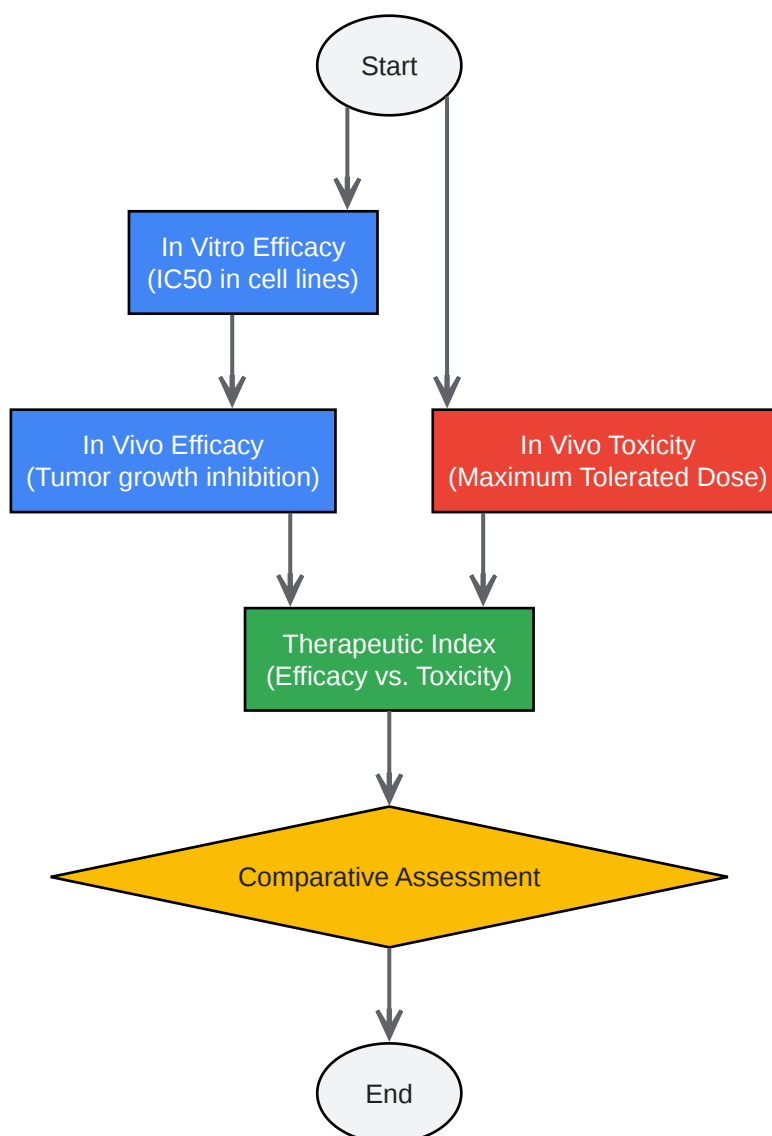
- Procedure: a. Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight. b. Prepare serial dilutions of the test compounds in the cell culture medium. c. Remove the old medium from the wells and add the medium containing the test compounds. d. Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator. e. Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. f. Add the solubilization solution to each well to dissolve the formazan crystals. g. Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Plot the percentage of viability versus the log of the compound concentration and determine the IC₅₀ value.

Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: PI3K/Akt Signaling Pathway and Inhibition by Afuresertib and Uprosertib.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Assessing Therapeutic Index.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. merckmillipore.com [merckmillipore.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Phase I dose-escalation trial of the oral AKT inhibitor uprosertib in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 5. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
- To cite this document: BenchChem. [A Comparative Analysis of the Therapeutic Index: GSK2110183 (Afuresertib) vs. its Analog, Uprosertib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605217#assessing-the-therapeutic-index-of-gsk2110183-analog-1-vs-parent-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com